molecular formula C17H17NO7S2 B2642407 (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid CAS No. 844449-28-1

(Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Cat. No. B2642407
CAS RN: 844449-28-1
M. Wt: 411.44
InChI Key: HQFKWXGICVXXDA-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a useful research compound. Its molecular formula is C17H17NO7S2 and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Effects and Applications

  • Thromboxane Synthetase Inhibition and Receptor Blockade: A compound similar in structure and function, R 68 070, has been identified to combine specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade in one molecule, showing significant in vivo activity in experimental models and humans. It demonstrates deep and protracted inhibition of platelet TXA2 synthetase activity and reduces platelet aggregation, indicating potential applications in managing conditions related to platelet function and thrombosis (Clerck et al., 1989).

Pharmacokinetics and Drug Metabolism

  • Pentanedioic Acid Imidazolyl Ethanamide (PAIE) Pharmacokinetics: PAIE, a compound with a similar pentanedioic acid structure, has been studied for its pharmacokinetics in healthy volunteers. It demonstrates predictable pharmacokinetics, low intraindividual variability, and a favorable safety profile, with significant involvement of the kidneys in drug elimination. This information could be relevant for understanding the metabolism and safety profile of similarly structured compounds (Gordeev et al., 2021).

Insights from Related Compounds

  • Diuretic Activities of Related Compounds: Etozolin, a compound with a similar thiazolidine structure, has been investigated for its diuretic activities, showing significant excretion of sodium and chloride in comparison to placebo. This indicates the potential diuretic properties of thiazolidin-based compounds, which could be relevant for (Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid (Biamino, 1977).

properties

IUPAC Name

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S2/c1-24-11-5-3-4-9(14(11)25-2)8-12-15(21)18(17(26)27-12)10(16(22)23)6-7-13(19)20/h3-5,8,10H,6-7H2,1-2H3,(H,19,20)(H,22,23)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFKWXGICVXXDA-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

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